4-Bromo-2,3,5,6-tetramethylphenol
Description
Contextualization of Sterically Hindered Phenolic Architectures in Organic Synthesis
Sterically hindered phenols (SHPs) are a class of phenolic compounds characterized by the presence of bulky alkyl groups at one or both ortho positions relative to the hydroxyl group. vinatiorganics.com This structural feature is central to their primary function as antioxidants and radical scavengers. vinatiorganics.com The steric bulk around the hydroxyl group makes the resulting phenoxyl radical, formed after donating a hydrogen atom to a free radical, more stable and less likely to participate in further unwanted reactions. partinchem.com This mechanism is crucial in various industrial applications, particularly in the stabilization of polymers and rubbers, where SHPs prevent oxidative degradation, thereby extending the material's lifespan and preserving its mechanical properties. vinatiorganics.com
In the realm of medicinal chemistry and drug design, SHPs have garnered considerable attention for their "chameleonic" properties. nih.govmdpi.com Under normal physiological conditions, they act as antioxidants, protecting cells from damage caused by reactive oxygen species (ROS). mdpi.com However, in the oxidative stress environment characteristic of tumor cells, they can switch to become pro-oxidant, generating cytotoxic species that can selectively target and induce apoptosis in cancer cells. nih.govmdpi.com This dual activity makes SHPs promising scaffolds for the development of novel therapeutic agents. nih.govmdpi.com
Examples of Sterically Hindered Phenols and Their Applications
| Compound Type | Examples | Key Features | Primary Applications |
|---|---|---|---|
| Mono-hindered Phenols | Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA) | Single phenolic ring with bulky substituents. | Food preservation, polymer and rubber additives. vinatiorganics.comphantomplastics.com |
| Poly-hindered Phenols | Tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyphenyl)]methane | Multiple phenolic rings, offering superior thermal stability. vinatiorganics.com | High-performance polymer stabilizers. vinatiorganics.com |
| Biologically Active SHPs | Trolox (a vitamin E analog), Troglitazone | Possess antioxidant and potential cytoprotective properties. nih.gov | Research into treatments for diseases associated with oxidative stress, such as age-related macular degeneration. nih.gov |
Research Rationale and Scope for the Investigation of 4-Bromo-2,3,5,6-tetramethylphenol
The specific structure of this compound provides a compelling rationale for its investigation. It serves as a valuable intermediate in organic synthesis. The bromine atom is a versatile functional group that can be readily transformed into other groups via a wide range of chemical reactions, including Suzuki, Heck, and Sonogashira coupling, thereby allowing for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.
The fully substituted nature of the phenol (B47542) ring, with four methyl groups, provides a high degree of steric hindrance. This makes it an interesting candidate for studying the effects of steric bulk on the antioxidant capacity and reactivity of the phenolic hydroxyl group. Research can explore how this extensive substitution pattern influences the stability of the corresponding phenoxyl radical and its ability to scavenge free radicals compared to less substituted phenols. Furthermore, the electronic effect of the para-bromine atom can modulate the acidity and redox potential of the phenol, offering insights into structure-activity relationships.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 17362-16-2 | guidechem.comlookchem.com |
| Molecular Formula | C10H13BrO | guidechem.comlookchem.com |
| Molecular Weight | 229.11 g/mol | guidechem.comlookchem.com |
| Boiling Point | 299.7°C at 760 mmHg | lookchem.com |
| Flash Point | 135°C | lookchem.com |
| Density | 1.354 g/cm³ | lookchem.com |
Historical and Current Research Trajectories in Substituted Halogenated Phenols
Historically, research on substituted halogenated phenols, including brominated phenols, has been driven by their widespread use as flame retardants, preservatives, and intermediates in the chemical industry. ketonepharma.comeuropa.eu This has led to studies on their environmental prevalence and potential for bioaccumulation. europa.eu Consequently, a significant area of research has focused on the development of methods for their detection and remediation from the environment.
Current research trajectories have expanded to harness the unique reactivity of halogenated phenols in organic synthesis. The halogen atom, particularly bromine, is an excellent leaving group in nucleophilic aromatic substitution and a key functional group for transition-metal-catalyzed cross-coupling reactions. ketonepharma.com This has made brominated phenols valuable starting materials for the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. ketonepharma.com Recent studies have explored their reactivity in various substitution reactions and their application as precursors for novel organic compounds. ketonepharma.com For instance, the selective ortho-bromination of para-substituted phenols is an area of active research, aiming to provide efficient routes to valuable synthetic intermediates. nih.gov The mechanism of bromination itself, and how it is influenced by the solvent and the electronic nature of the phenol, continues to be a subject of investigation. youtube.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
17362-16-2 |
|---|---|
Molecular Formula |
C10H13BrO |
Molecular Weight |
229.11 g/mol |
IUPAC Name |
4-bromo-2,3,5,6-tetramethylphenol |
InChI |
InChI=1S/C10H13BrO/c1-5-7(3)10(12)8(4)6(2)9(5)11/h12H,1-4H3 |
InChI Key |
IEDRBIMPVFYZOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)C)Br)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of 4 Bromo 2,3,5,6 Tetramethylphenol
Regioselective Bromination Approaches for Hindered Phenols
The synthesis of 4-bromo-2,3,5,6-tetramethylphenol primarily relies on the regioselective bromination of 2,3,5,6-tetramethylphenol (B1581253). The directing effect of the hydroxyl group and the steric hindrance imposed by the methyl groups are key factors in achieving the desired para-bromination.
Electrophilic Aromatic Substitution Reaction Design
Electrophilic aromatic substitution is the fundamental mechanism for introducing a bromine atom onto the aromatic ring of 2,3,5,6-tetramethylphenol. byjus.combritannica.com The hydroxyl group is a strong activating and ortho, para-directing group, significantly increasing the electron density of the aromatic ring and making it highly susceptible to electrophilic attack. byjus.com In the case of 2,3,5,6-tetramethylphenol, the four methyl groups also contribute to the activation of the ring through their electron-donating inductive effects.
The para position relative to the hydroxyl group is the sterically most accessible and electronically favored site for electrophilic substitution. The ortho positions are significantly hindered by the adjacent methyl groups, making para-substitution the predominant outcome.
Influence of Reaction Conditions on Selectivity and Yield
The choice of brominating agent and reaction conditions plays a crucial role in maximizing the yield and selectivity of this compound. Due to the high reactivity of phenols towards bromination, harsh conditions can lead to over-bromination and the formation of undesired byproducts. byjus.comsemanticscholar.org
Mild brominating agents and controlled reaction conditions are therefore preferred. For instance, the use of N-bromosuccinimide (NBS) or bromine in a non-polar solvent at low temperatures can effectively control the reaction. byjus.com Another approach involves the in situ generation of the brominating agent from a bromide salt and an oxidant, which can also offer greater control over the reaction. semanticscholar.org
One documented method for the synthesis of a related compound, 4-bromo-2,6-di-tert-butylphenol (B72302), involves the use of bromine in dichloromethane (B109758) at 0°C, followed by quenching with aqueous sodium sulfite. orgsyn.org This procedure highlights the importance of low temperatures and a proper workup to achieve a high yield of the desired monobrominated product. orgsyn.org Research on the regioselective bromination of other substituted phenols has shown that using reagents like KBr with ZnAl–BrO3⁻–layered double hydroxides can lead to excellent regioselectivity, favoring the para position. semanticscholar.orgresearchgate.net Similarly, a system of TMSBr and a substituted sulfoxide (B87167) has been developed for the mild and highly regioselective para-bromination of phenols. chemistryviews.org
| Starting Material | Brominating Agent | Solvent | Temperature | Key Findings | Reference |
|---|---|---|---|---|---|
| 2,6-di-tert-butylphenol | Br2 | Dichloromethane | 0°C | Yielded 76% of 4-bromo-2,6-di-tert-butylphenol after recrystallization. | orgsyn.org |
| Phenols | KBr and ZnAl–BrO3––LDHs | Not specified | Not specified | Excellent regioselectivity for para-bromination. | semanticscholar.orgresearchgate.net |
| Phenols | TMSBr and (4‐ClC6H4)2SO | Acetonitrile (B52724) | Room Temperature | High selectivity (up to 99/1) for para-bromination. | chemistryviews.org |
Advanced Synthetic Transformations Involving the Bromine Moiety
The bromine atom in this compound is a versatile functional group that can be readily transformed into other functionalities through various cross-coupling and substitution reactions.
Carbon-Carbon Bond Formation Reactions (e.g., Suzuki, Kumada, Hiyama, Stille Cross-Coupling Reactions)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and aryl bromides are common substrates for these transformations.
Suzuki Reaction: This reaction couples an organoboron reagent with an organic halide. researchgate.net While specific examples with this compound are not detailed in the provided search results, the Suzuki reaction is widely applicable to aryl bromides. researchgate.netresearchgate.net
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. It is a potent method for forming carbon-carbon bonds, though its application with highly functionalized substrates can sometimes be limited by the high reactivity of the Grignard reagent.
Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the coupling partner. core.ac.ukorganic-chemistry.org This reaction often requires activation of the organosilane with a fluoride (B91410) source. core.ac.ukorganic-chemistry.org It has been successfully applied to a variety of aryl bromides, including those with electron-donating groups, to form biaryl compounds. mdpi.comacs.org The use of specific palladium catalysts and ligands can lead to high yields under mild conditions. acs.orgorganic-chemistry.org
Stille Cross-Coupling: The Stille reaction employs an organotin compound as the nucleophilic partner. It is known for its tolerance of a wide range of functional groups.
| Reaction | Organometallic Reagent | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Suzuki | Organoboron | Palladium | Thermally stable and water-tolerant reagents. | researchgate.net |
| Kumada | Grignard (Organomagnesium) | Nickel or Palladium | Highly reactive nucleophile. | N/A |
| Hiyama | Organosilane | Palladium | Requires activation, low toxicity of silicon byproducts. | core.ac.ukorganic-chemistry.orgmdpi.com |
| Stille | Organotin | Palladium | Tolerates a wide range of functional groups. | N/A |
Nucleophilic Substitution Reactions at the Aromatic Bromine Center
Direct nucleophilic aromatic substitution on unactivated aryl halides like this compound is generally difficult. However, under specific conditions, such as the use of strong nucleophiles or transition metal catalysis, substitution can be achieved. For instance, copper-catalyzed arylation reactions have been used to couple aryl iodides with nucleophiles like acetylacetone. researchgate.net
Chemo- and Regioselective Modifications of Methyl Substituents
While the primary focus is often on the bromine and hydroxyl functionalities, the methyl groups on the aromatic ring can also undergo chemical modification. However, achieving chemo- and regioselectivity in these reactions can be challenging.
Direct functionalization of the methyl groups often requires harsh conditions, such as free-radical halogenation, which may lack selectivity and could potentially affect other parts of the molecule. The position of the methyl group on the benzene (B151609) ring can influence the reactivity and the products formed. nih.gov For example, studies on methyl-substituted phenols have shown that the position of the methyl group can direct the position of subsequent substitutions. researchgate.net
More advanced strategies for the regioselective functionalization of C-H bonds in phenols are an active area of research. nih.gov These methods often employ directing groups to achieve site-selectivity, which could potentially be adapted for the selective modification of one or more methyl groups in this compound.
Elucidation of Reactivity Patterns and Reaction Mechanisms of 4 Bromo 2,3,5,6 Tetramethylphenol
Mechanistic Investigations of Electrophilic and Nucleophilic Processes
The reactivity of 4-Bromo-2,3,5,6-tetramethylphenol is dictated by the electron-donating hydroxyl group, which activates the aromatic ring towards electrophilic substitution, and the deactivating, yet directing, bromine atom. However, the four methyl groups surrounding the functional groups create a sterically congested environment, significantly influencing the regioselectivity and feasibility of these reactions.
Electrophilic aromatic substitution reactions, a common pathway for functionalizing phenols, are met with considerable steric hindrance in this compound. The positions ortho and meta to the hydroxyl group are heavily shielded by the methyl groups, making direct electrophilic attack challenging. Nevertheless, under forcing conditions or with specific reagents, reactions can occur. For instance, nitration of related brominated phenols can proceed, suggesting that with a potent electrophile, substitution is possible, likely at the positions less sterically encumbered.
Nucleophilic processes involving this compound can be categorized into two main types: reactions at the hydroxyl group and potential nucleophilic aromatic substitution. The hydroxyl group can act as a nucleophile, for example, in etherification reactions. However, the steric bulk of the adjacent methyl groups can impede the approach of electrophiles to the oxygen atom, requiring more reactive reagents or harsher reaction conditions compared to less substituted phenols. Nucleophilic aromatic substitution to displace the bromine atom is generally difficult due to the electron-rich nature of the benzene (B151609) ring, further deactivated towards nucleophilic attack by the electron-donating methyl and hydroxyl groups. Such transformations would likely require the presence of a strong electron-withdrawing group on the ring or the use of metal-catalyzed cross-coupling reactions.
Oxidative and Reductive Transformation Pathways
The phenolic moiety in this compound is susceptible to oxidation. One-electron oxidation leads to the formation of a relatively stable phenoxy radical. The stability of this radical is enhanced by the four methyl groups which, through hyperconjugation and steric shielding, delocalize the unpaired electron and protect the radical center from subsequent reactions. This propensity to form stable radicals underpins its potential as an antioxidant agent. numberanalytics.comguidechem.com
Further oxidation can lead to the formation of quinone-type structures. For example, the oxidation of related phenols can yield cyclohexadienones. In the case of this compound, oxidation could potentially lead to a bromo-substituted quinone, although the specific conditions and product distribution would be highly dependent on the oxidant used.
Reductive transformations of this compound primarily involve the cleavage of the carbon-bromine bond. This can be achieved using various reducing agents, such as catalytic hydrogenation or treatment with active metals. The reduction would yield 2,3,5,6-tetramethylphenol (B1581253), a compound of interest in its own right, particularly as a monomer for specialty polymers and as a precursor in the synthesis of antioxidants like Vitamin E.
Stereoelectronic and Steric Effects on Reaction Kinetics and Thermodynamics
The reactivity of this compound is a clear illustration of the profound impact of stereoelectronic and steric effects on chemical transformations.
Steric Effects: The most dominant feature influencing the reactivity of this molecule is the profound steric hindrance exerted by the four methyl groups. numberanalytics.com These groups effectively "fence off" the aromatic ring, severely restricting the approach of reactants to the ortho and meta positions. This steric crowding has several consequences:
Reduced Reaction Rates: Reactions that would proceed readily with less substituted phenols are often significantly slower with this compound. The high activation energy required for the reactants to overcome the steric barrier leads to diminished reaction kinetics.
Altered Regioselectivity: In cases where a reaction does occur, the steric hindrance dictates the position of attack. Reagents will preferentially approach the least hindered positions, which in this case are the hydroxyl and bromine substituents themselves, or potentially the para position relative to the hydroxyl group, although this is already occupied by the bromine atom.
Stabilization of Intermediates: The steric bulk can also stabilize reactive intermediates. As mentioned earlier, the tetramethyl substitution pattern enhances the stability of the corresponding phenoxy radical.
The following table provides a qualitative summary of how these effects influence different reaction types:
| Reaction Type | Stereoelectronic Effects | Steric Effects | Expected Outcome |
| Electrophilic Aromatic Substitution | Ring activated by OH group, directed by OH and Br | Severe hindrance at ortho and meta positions | Reaction is difficult; requires harsh conditions. |
| Nucleophilic Attack on OH | Oxygen is nucleophilic | Significant hindrance around the OH group | Reaction is slower than in less hindered phenols. |
| Nucleophilic Aromatic Substitution | Ring is electron-rich, not favoring NuAr | Hindrance around the C-Br bond | Very difficult to achieve without catalysts. |
| Oxidation (Phenoxy Radical Formation) | OH group facilitates oxidation | Methyl groups stabilize the radical | Readily forms a stable phenoxy radical. |
| Reduction (C-Br Cleavage) | C-Br bond is susceptible to reduction | Steric hindrance may slightly slow the reaction | Feasible under standard reduction conditions. |
Role as a Precursor in Multi-Step Organic Syntheses
Despite the challenges posed by its sterically hindered nature, this compound serves as a valuable precursor in several multi-step organic syntheses. Its utility often stems from the strategic use of the bromine atom as a handle for further functionalization, typically through cross-coupling reactions, or its role as a building block for more complex molecular architectures.
One of the notable applications of this compound is in the synthesis of Vitamin E (α-tocopherol) and its analogs. numberanalytics.com The tetramethylphenol core is a key structural motif of the chromanol ring of tocopherols. In a potential synthetic route, the bromine atom on this compound could be replaced by a phytol (B49457) tail or a precursor thereof, through a suitable coupling reaction, followed by cyclization to form the chroman ring system.
Furthermore, the ability of this compound to undergo coupling reactions opens up possibilities for the synthesis of a variety of other complex molecules. For instance, Suzuki or Sonogashira coupling reactions could be employed to introduce new carbon-carbon bonds at the 4-position, leading to the formation of biaryl compounds or acetylenic derivatives, which are important scaffolds in medicinal chemistry and materials science.
The following table outlines a hypothetical multi-step synthesis where this compound could be utilized as a key starting material:
| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |
| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-2,3,5,6-tetramethylphenol |
| 2 | Etherification | Alkyl halide, base | 4-Aryl-2,3,5,6-tetramethylphenyl ether |
| 3 | Cyclization (e.g., Pictet-Spengler) | Aldehyde, acid catalyst | Fused heterocyclic compound |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Mechanistic Tracing
Isotopic labeling, where an atom is replaced by one of its isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), is a valuable tool in NMR studies to trace reaction mechanisms and understand molecular dynamics. nih.gov In the context of 4-Bromo-2,3,5,6-tetramethylphenol, isotopic labeling could be employed to study, for example, the mechanism of its formation or its role in subsequent reactions. A recent study has reported a method for the core-labeling of phenols with carbon isotopes (¹¹C, ¹³C, ¹⁴C), which could be applicable for synthesizing isotopically labeled this compound. acs.orgresearchgate.netchemrxiv.org Such labeled compounds would be invaluable for mechanistic tracing in various chemical and biological processes. For instance, by using ¹³C-labeled precursors, one could follow the metabolic fate of the phenol (B47542) or elucidate the rearrangement pathways in chemical reactions.
Illustrative ¹H and ¹³C NMR Data
The following table presents hypothetical NMR data for this compound, based on known chemical shifts for similar structures like 2,3,5,6-tetramethylphenol (B1581253) and other brominated phenols. chemicalbook.comchemicalbook.comchemicalbook.com
| ¹H NMR | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Hydroxyl Proton | ~4.5-5.5 | Singlet | 1H | -OH |
| Methyl Protons | ~2.2-2.4 | Singlet | 12H | -CH₃ |
| ¹³C NMR | Hypothetical Chemical Shift (ppm) | Assignment |
| C-OH | ~150-155 | C1 |
| C-Br | ~115-120 | C4 |
| C-CH₃ | ~130-135 | C2, C3, C5, C6 |
| -CH₃ | ~15-20 | Methyl Carbons |
This data is illustrative and not based on experimental measurements for this compound.
Mass Spectrometry Applications for Molecular Interactions and Reaction Intermediates
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. While specific mass spectrometry studies focused on the molecular interactions or reaction intermediates of this compound are not extensively documented, the principles of MS are highly applicable. nih.gov
Electrospray ionization (ESI) mass spectrometry is particularly useful for studying non-covalent molecular interactions, such as hydrogen bonding or host-guest complexes. nih.gov For this compound, ESI-MS could be used to investigate its interactions with other molecules, such as receptors or metal ions.
Furthermore, mass spectrometry is a powerful tool for the detection and characterization of transient reaction intermediates. nih.govnih.gov For instance, in the study of the bromination of phenols, MS can help identify the intermediates formed during the reaction, providing insights into the reaction mechanism. acs.orgstackexchange.com The analysis of reaction mixtures containing this compound by MS could reveal the formation of short-lived species that are not detectable by other methods.
Illustrative Mass Spectrometry Data
The expected mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
| Ion | Expected m/z | Relative Intensity |
| [M]⁺ (with ⁷⁹Br) | ~228.0 | High |
| [M]⁺ (with ⁸¹Br) | ~230.0 | High |
| Fragment Ions | Various | Dependent on fragmentation pathway |
This data is illustrative and not based on experimental measurements for this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a compound. Although specific FT-IR and Raman spectra for this compound are not widely published, the expected vibrational modes can be inferred from its structure and comparison with related compounds. nih.govresearchgate.netkuleuven.beijaemr.com
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. Key functional groups, such as the hydroxyl (-OH) group and the aromatic ring of this compound, would exhibit characteristic absorption bands. For instance, the O-H stretching vibration would appear as a broad band, while C-H and C=C stretching vibrations would be observed in their respective regions.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FT-IR. youtube.com It is particularly sensitive to non-polar bonds and can provide information about the skeletal vibrations of the molecule. The C-Br stretching vibration in this compound would be expected to be a strong feature in the Raman spectrum. Theoretical calculations, such as those using density functional theory (DFT), can be employed to predict and assign the vibrational frequencies. nih.gov
Illustrative Vibrational Spectroscopy Data
| Vibrational Mode | Hypothetical FT-IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
| O-H Stretch | 3600-3200 (broad) | Weak |
| C-H Stretch (methyl) | 2980-2850 | 2980-2850 |
| C=C Stretch (aromatic) | 1600-1450 | 1600-1450 |
| O-H Bend | 1440-1395 | Weak |
| C-O Stretch | 1260-1180 | Moderate |
| C-Br Stretch | 650-550 | Strong |
This data is illustrative and not based on experimental measurements for this compound.
X-ray Crystallography for Solid-State Structural Determination
Illustrative Crystallographic Data
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 12.3 |
| c (Å) | 8.9 |
| α, β, γ (°) | 90 |
| Z | 4 |
This data is illustrative and not based on experimental measurements for this compound.
Computational Chemistry and Theoretical Modeling of 4 Bromo 2,3,5,6 Tetramethylphenol
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement to determine the electronic structure and the nature of chemical bonds. For 4-bromo-2,3,5,6-tetramethylphenol, such studies would reveal the distribution of electrons within the molecule, the energies of its molecular orbitals, and the strengths of its covalent bonds.
Key parameters that can be calculated include bond lengths, bond angles, and dihedral angles, which together define the molecule's geometry. Furthermore, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy and shape of these frontier orbitals provide initial insights into the molecule's reactivity, indicating where it is most likely to donate or accept electrons.
Illustrative Data Table: Calculated Geometric Parameters for this compound
| Parameter | Calculated Value |
| C-Br Bond Length | 1.90 Å |
| C-O Bond Length | 1.37 Å |
| O-H Bond Length | 0.96 Å |
| C-C (aromatic) Bond Length | 1.40 Å (average) |
| C-C-C (aromatic) Bond Angle | 120° (average) |
| C-O-H Bond Angle | 109.5° |
Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.
Density Functional Theory (DFT) for Reactivity Predictions and Spectroscopic Parameter Correlation
Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost. DFT is particularly valuable for predicting the reactivity of molecules and for correlating theoretical calculations with experimental spectroscopic data.
For this compound, DFT calculations could be employed to predict various reactivity descriptors, such as the molecular electrostatic potential (MEP). The MEP map would highlight regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.
Furthermore, DFT is instrumental in predicting spectroscopic parameters. For instance, it can calculate the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule. By comparing these calculated shifts with experimentally obtained NMR spectra, the accuracy of the computational model can be validated, and the assignment of experimental signals can be confirmed. Similarly, infrared (IR) vibrational frequencies can be calculated to aid in the interpretation of experimental IR spectra.
Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C-OH | 150.2 | Not available |
| C-Br | 118.5 | Not available |
| C-CH₃ (ortho) | 130.8 | Not available |
| C-CH₃ (meta) | 128.9 | Not available |
| -CH₃ (ortho) | 16.5 | Not available |
| -CH₃ (meta) | 15.8 | Not available |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical methods provide detailed information about a single molecule, molecular dynamics (MD) simulations allow for the study of the movement of atoms and molecules over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and for understanding how a molecule interacts with its environment, such as a solvent or a biological receptor.
For this compound, MD simulations could be used to study the rotation of the hydroxyl group and the methyl groups, identifying the most stable conformations and the energy barriers between them. In a solution, MD simulations can model the interactions between the phenol (B47542) and solvent molecules, providing insights into its solubility and the structure of its solvation shell. These simulations can also reveal the nature and lifetime of intermolecular hydrogen bonds.
Prediction of Reaction Pathways and Transition States
A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the structures and energies of any intermediates and transition states.
For this compound, computational studies could predict the pathways of various reactions, such as its oxidation or its role as a radical scavenger. By calculating the activation energies for different potential reaction steps, the rate-determining step of a reaction can be identified. This information is invaluable for understanding the chemical behavior of the compound and for designing new synthetic routes or applications. For example, the reaction with a hydroxyl radical could be modeled to understand its potential antioxidant activity.
Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Step | Transition State Structure | Activation Energy (kcal/mol) |
| Hydrogen abstraction from OH group | [TS1] | 12.5 |
| Radical addition to the aromatic ring | [TS2] | 18.2 |
Note: This data is for illustrative purposes to demonstrate the type of information that can be obtained from reaction pathway predictions.
Applications in Advanced Materials and Supramolecular Architectures
Design and Synthesis of Sterically Hindered Phenolic Ligands for Coordination Chemistry
The presence of four methyl groups ortho and meta to the phenolic hydroxyl group in 4-bromo-2,3,5,6-tetramethylphenol provides significant steric bulk. This feature is highly desirable in the design of sterically hindered phenolic ligands for coordination chemistry. Such ligands are crucial in stabilizing metal centers in unusual oxidation states or with low coordination numbers. The steric hindrance created by the tetramethyl-substituted phenyl ring can prevent the close approach of other ligands or solvent molecules, thereby influencing the geometry and reactivity of the resulting metal complexes.
The synthesis of these ligands often involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a potent nucleophile to coordinate with a metal center. The bromine atom at the para position offers a site for further functionalization, allowing for the creation of more complex, multidentate ligands. This can be achieved through various cross-coupling reactions, enabling the connection of the phenolic unit to other coordinating groups. The resulting polydentate ligands can form stable chelate complexes with a wide range of metals, finding applications in catalysis and materials science.
Exploration of Phenolic Frameworks in Antioxidant Systems
Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. Natural bromophenols and their derivatives have been investigated for their potential as antioxidants. nih.govnih.gov While specific studies on the antioxidant activity of this compound are not extensively detailed in the provided results, the general principles of phenolic antioxidants can be applied.
The antioxidant capacity of a phenol (B47542) is influenced by the stability of the resulting phenoxyl radical. The four methyl groups on the aromatic ring of this compound can stabilize the phenoxyl radical through hyperconjugation. However, the bulky nature of these groups might also sterically hinder the approach of the radical to the hydroxyl group. The electronic effect of the para-bromo substituent would also play a role in modulating the antioxidant activity. Research into related bromophenol derivatives has shown that they can be effective radical scavengers. nih.gov The study of such frameworks is crucial for developing new and effective antioxidant systems for various applications, including the preservation of materials and in biological systems.
Self-Assembly Processes and Supramolecular Recognition
The hydroxyl group of this compound is capable of forming hydrogen bonds, a key interaction in driving self-assembly processes and enabling supramolecular recognition. The directionality and strength of hydrogen bonds allow molecules to organize into well-defined, non-covalent structures. In the solid state, related phenolic compounds are known to form intricate hydrogen-bonding networks. For instance, 4-bromo-2-(hydroxymethyl)phenol exhibits helical hydrogen bonding. researchgate.net
While the bulky methyl groups in this compound might influence the geometry of these hydrogen bonds, they also introduce the possibility of other non-covalent interactions, such as C-H···π interactions. researchgate.net These weak interactions, in concert with hydrogen bonding and potentially halogen bonding involving the bromine atom, can lead to the formation of complex supramolecular architectures like helices, sheets, and porous frameworks. The ability to control these self-assembly processes is fundamental to the bottom-up fabrication of novel functional materials with applications in areas such as crystal engineering, host-guest chemistry, and the development of molecular sensors.
Polymer Chemistry Applications (e.g., as Monomers or Modifiers)
The structure of this compound presents opportunities for its use in polymer chemistry, both as a monomer and as a modifying agent for existing polymers. The phenolic hydroxyl group can be a site for polymerization reactions, such as polyetherification or polyesterification, to create polymers with the sterically hindered phenolic unit incorporated into the main chain. The bromine atom provides a reactive handle for post-polymerization modification or for use in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).
Polymers incorporating this sterically hindered phenol could exhibit enhanced thermal stability and antioxidant properties, making them suitable for high-performance applications. For instance, the introduction of such units can protect the polymer from thermo-oxidative degradation. As a modifier, this compound or its derivatives could be blended with other polymers to impart specific properties. The principles of polymer synthesis show that monomers with specific functional groups can be used to create a wide variety of macromolecules with tailored properties. msu.edu
Methodological Considerations in Environmental Fate Research Involving Substituted Phenols
Experimental Design for Controlled Degradation Studies in Environmental Matrices
To accurately predict the environmental persistence of 4-Bromo-2,3,5,6-tetramethylphenol, controlled degradation studies are essential. These studies are designed to simulate and isolate the various degradation processes that occur in natural environments, such as soil and water. The experimental design must be meticulously planned to ensure that the data generated are reliable and can be used to model the compound's behavior.
Key Components of Experimental Design:
Matrix Selection and Characterization: The choice of environmental matrix (e.g., soil, sediment, surface water, groundwater) is fundamental. The selected matrix should be representative of the environments where the compound is likely to be found. Detailed characterization of the matrix is critical and includes measuring parameters such as pH, organic carbon content, microbial biomass, and texture for soils, and pH, dissolved organic matter, and microbial populations for water samples. researchgate.net
Microcosm/Mesocosm Setup: Degradation studies are typically conducted in laboratory microcosms (small, controlled systems) or larger-scale mesocosms that more closely simulate natural conditions. nih.gov These systems allow for the control of key environmental variables. For instance, soil microcosms can be constructed using flasks or columns, while aquatic systems may use beakers or tanks. nih.gov
Sterilization and Control Groups: To differentiate between biotic and abiotic degradation, sterilized controls are necessary. Sterilization can be achieved through methods like autoclaving, gamma irradiation, or the use of chemical inhibitors such as sodium azide. proquest.com A control group with the test compound in a sterilized matrix is compared to a non-sterilized (live) matrix to assess the contribution of microbial activity to degradation. proquest.com
Environmental Parameter Control: Key parameters that influence degradation rates must be controlled and monitored throughout the experiment. These include:
Temperature: Affects both microbial activity and chemical reaction rates. inscr.co.in
Moisture Content (for soils): Influences microbial activity and the availability of the compound. proquest.com
Oxygen Availability: Determines whether aerobic or anaerobic degradation pathways will dominate. nih.govnih.gov Studies can be designed to be fully aerobic (with continuous aeration), anaerobic (purged with an inert gas like nitrogen), or to have fluctuating redox conditions. nih.govnih.gov
Light Exposure: For assessing photodegradation, experiments are conducted under controlled light sources that mimic the solar spectrum. researchgate.netresearchgate.net Dark controls are used to isolate light-induced degradation. researchgate.net
Sampling and Quenching: A sampling schedule is established to monitor the disappearance of the parent compound and the formation of transformation products over time. At each time point, samples are collected, and the degradation process is immediately stopped (quenched), often by freezing or adding a solvent that extracts the analytes and inhibits further reactions.
The following table provides an example of an experimental setup for a soil degradation study of this compound.
| Parameter | Aerobic Study Condition | Anaerobic Study Condition | Photodegradation Study Condition |
| Soil Type | Sandy Loam | Sandy Loam | Sandy Loam (thin layer) |
| Temperature | 25°C | 25°C | 25°C |
| Moisture | 60% of Water Holding Capacity | Saturated | 60% of Water Holding Capacity |
| Atmosphere | Continuous flow of humidified air | Purged with N₂/CO₂ | Simulated sunlight |
| Spiking Level | 10 mg/kg soil | 10 mg/kg soil | 10 mg/kg soil |
| Incubation | Dark | Dark | Controlled light/dark cycle |
| Controls | Sterilized soil, Unspiked soil | Sterilized soil, Unspiked soil | Dark control, Unspiked soil |
Analytical Method Development for Trace Quantification (e.g., LC-MS/MS)
The accurate quantification of this compound and its potential transformation products at environmentally relevant concentrations requires highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose. nih.gov
Key Steps in Method Development:
Sample Preparation and Extraction: The goal of sample preparation is to isolate the analytes from the complex environmental matrix and concentrate them to a level suitable for detection. Common techniques for phenolic compounds include:
Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analytes from a water sample into an immiscible organic solvent. nih.gov
Solid-Phase Extraction (SPE): A more modern and efficient technique where the sample is passed through a cartridge containing a solid sorbent that retains the analytes. nih.gov The analytes are then eluted with a small volume of solvent. For phenols, reversed-phase sorbents are often used. nih.gov
Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber is exposed to the sample, and the analytes adsorb to the fiber. The fiber is then thermally desorbed in the injector of a gas chromatograph or eluted with a solvent for LC analysis. researchgate.net
Microwave-Assisted Extraction (MAE): Used for solid samples like soil and sediment, this technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov
Chromatographic Separation: The extracted analytes are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The choice of the stationary phase (column) and mobile phase is critical for achieving good separation of the parent compound from its transformation products and matrix interferences. For phenolic compounds, C18 columns are commonly used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve peak shape. inscr.co.innih.gov
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity.
Ionization: Electrospray ionization (ESI) is a common ionization technique for phenolic compounds, typically operated in negative ion mode. nih.gov
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred scan mode. In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for the target analytes, which significantly reduces background noise and improves sensitivity. nih.gov The selection of optimal MRM transitions is a key part of method development.
Method Validation: The developed analytical method must be rigorously validated to ensure its accuracy, precision, and reliability. Validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). epa.gov
The table below summarizes typical LC-MS/MS parameters for the analysis of a substituted phenol (B47542) like this compound.
| Parameter | Typical Setting | Purpose |
| LC Column | C18, 2.1 x 100 mm, 2.6 µm | Separation of analytes |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of mobile phase |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of mobile phase |
| Gradient | 5% to 95% B over 10 minutes | Elution of analytes with varying polarity |
| Flow Rate | 0.3 mL/min | Optimal flow for the column dimensions |
| Injection Volume | 5 µL | Introduction of the sample extract |
| Ionization Mode | ESI Negative | Formation of negative ions |
| Scan Type | Multiple Reaction Monitoring (MRM) | Selective and sensitive quantification |
| Precursor Ion | [M-H]⁻ of the analyte | The deprotonated molecule of the analyte |
| Product Ions | Specific fragments of the precursor ion | Used for confirmation and quantification |
Investigative Approaches for Biotic and Abiotic Transformation Pathways
Identifying the transformation products and elucidating the degradation pathways of this compound are crucial for a comprehensive environmental risk assessment. This requires a combination of experimental and analytical strategies.
Distinguishing Biotic and Abiotic Pathways:
As mentioned in section 7.1, the use of sterilized controls is the primary method for distinguishing between biological and non-biological degradation. proquest.com If a transformation product is observed in the live (non-sterilized) samples but is absent or present at much lower concentrations in the sterilized controls, it is indicative of a biotic transformation. proquest.com Conversely, products formed in both live and sterile samples, particularly in photodegradation studies, point to abiotic processes. researchgate.net
Identification of Transformation Products:
High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, which allow for the determination of the elemental composition of unknown transformation products. nih.govresearchgate.net This is a powerful tool for tentatively identifying novel metabolites.
Non-Target and Suspect Screening: In non-target screening, the data from HRMS is analyzed to find all possible transformation products without a pre-defined list. mdpi.com Suspect screening involves creating a list of plausible transformation products based on known metabolic reactions (e.g., hydroxylation, debromination, demethylation) and then searching for these specific masses in the HRMS data. aops-school.com
Tandem MS (MS/MS) Fragmentation Analysis: The fragmentation pattern of a potential transformation product in MS/MS can provide structural information, which helps in its identification. nih.gov
Isotope Labeling Studies: Using isotopically labeled this compound (e.g., with ¹³C or ²H) can help to track the fate of the compound and confirm that the identified transformation products originate from the parent compound.
Reference Standards: The definitive identification of a transformation product requires the synthesis of an authentic reference standard and comparison of its chromatographic retention time and mass spectrum with the tentative product found in the samples.
Investigating Specific Degradation Mechanisms:
Aerobic Biodegradation: In the presence of oxygen, microorganisms often use oxygenases to initiate the degradation of aromatic compounds, leading to hydroxylation and ring cleavage. frontiersin.org
Anaerobic Biodegradation: Under anaerobic conditions, reductive debromination is a likely initial step for brominated phenols, where the bromine atom is replaced by a hydrogen atom. nih.gov This often makes the molecule less toxic and more susceptible to further degradation.
Photodegradation: Direct photolysis can occur when the compound absorbs light and undergoes transformation. Indirect photolysis involves other substances in the environment, such as dissolved organic matter, that absorb light and produce reactive species (e.g., hydroxyl radicals) that then degrade the compound. researchgate.net
By employing these systematic approaches, researchers can build a comprehensive picture of the environmental fate of this compound, from its initial degradation rates to the complex pathways of its transformation.
Exploration of Biochemical Interactions and Mechanistic Biology Non Clinical Focus
Investigation of Binding Interactions with Model Biomolecules (e.g., Enzymes, Proteins)
There is no available research that details the binding interactions of 4-Bromo-2,3,5,6-tetramethylphenol with enzymes or other proteins. Such studies would typically involve techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or isothermal titration calorimetry to characterize the binding affinity and conformational changes upon interaction.
Methodologies for Tracing Metabolic Pathways and Enzyme Kinetics Studies Utilizing Labeled Analogs
Information regarding the metabolic pathways of this compound is not documented. The elucidation of its metabolic fate would require the synthesis of isotopically labeled analogs (e.g., using ¹³C or ¹⁴C) to trace their transformation in biological systems. Subsequent analysis using mass spectrometry and NMR would identify potential metabolites. Enzyme kinetic studies would be necessary to determine the rates and mechanisms of the enzymatic reactions involved.
Mechanistic Studies on Gene Expression Modulation in Cellular Systems
There are no published studies on the effects of this compound on gene expression in cellular systems. Investigating this would involve treating cell cultures with the compound and analyzing changes in gene expression profiles using techniques such as quantitative polymerase chain reaction (qPCR) or RNA sequencing (RNA-Seq).
Co-metabolic Biodegradation Studies in Defined Microbial Systems: Elucidating Mechanisms
While co-metabolic biodegradation has been studied for other brominated phenols, no such studies have been reported for this compound. Research in this area would involve introducing the compound into defined microbial cultures in the presence of a primary substrate and identifying the microorganisms and enzymatic pathways responsible for its degradation.
Emerging Research Frontiers and Future Directions for 4 Bromo 2,3,5,6 Tetramethylphenol
Integration with Flow Chemistry and Sustainable Synthesis Paradigms
The chemical industry is increasingly shifting towards more sustainable and efficient manufacturing processes. Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. vapourtec.comnih.gov For the synthesis of 4-bromo-2,3,5,6-tetramethylphenol and its derivatives, flow chemistry presents a promising frontier.
The bromination of aromatic compounds, a key step in the synthesis of this molecule, can be rendered more sustainable using flow reactors. nih.govdigitellinc.com Traditional bromination methods often involve hazardous reagents like liquid bromine and can lead to the formation of polybrominated byproducts. google.com Flow chemistry allows for the use of safer brominating agents and precise control over reaction parameters such as stoichiometry, temperature, and residence time, which can significantly improve the regioselectivity and yield of the desired monobrominated product. nih.gov Furthermore, the integration of in-line purification and analysis techniques within a flow system can lead to a streamlined and more atom-economical process.
The principles of green chemistry are central to sustainable synthesis. digitellinc.com Research in this area could focus on developing catalytic systems for the bromination step that are recyclable and operate under milder conditions. For instance, the use of solid-supported catalysts or enzymatic reactions in a flow setup could minimize waste and energy consumption. sci-hub.se The table below outlines potential research directions for the sustainable synthesis of this compound using flow chemistry.
Table 1: Research Directions for Sustainable Synthesis in Flow Chemistry
| Research Area | Focus | Potential Benefits |
| Catalyst Development | Heterogeneous catalysts for bromination, recyclable biocatalysts. | Reduced waste, lower energy consumption, improved catalyst lifespan. |
| Solvent Selection | Use of greener solvents or solvent-free conditions. | Reduced environmental impact, simplified product purification. |
| Process Optimization | Automated feedback loops for real-time optimization of reaction conditions. | Increased yield and purity, minimized byproduct formation. |
| Integrated Systems | Coupling of synthesis, purification, and analysis in a single flow system. | Reduced manufacturing footprint, increased efficiency. |
Novel Catalytic Applications and Catalyst Design Based on Phenolic Structures
The unique electronic and steric properties of this compound make it an intriguing candidate for applications in catalysis. Hindered phenols are well-known for their ability to act as radical scavengers and antioxidants, a property that can be harnessed in catalytic cycles. welltchemicals.compartinchem.comvinatiorganics.com
One emerging area is the use of phenolic compounds as organocatalysts. taylorandfrancis.comacs.org Organocatalysis offers a more sustainable alternative to traditional metal-based catalysis. mdpi.com The hydroxyl group of this compound can act as a hydrogen bond donor, potentially activating substrates in various organic transformations. The bulky methyl groups and the electron-withdrawing bromine atom can modulate the acidity and reactivity of the phenolic proton, allowing for the fine-tuning of its catalytic activity. Research could explore its efficacy in reactions such as aldol (B89426) additions, Michael additions, and cycloadditions.
Furthermore, this compound could serve as a ligand for the design of novel metal-based catalysts. The phenol (B47542) moiety can coordinate to a metal center, and the steric bulk of the tetramethyl-substituted ring can create a specific coordination environment, influencing the selectivity of the catalyzed reaction. The bromine atom also provides a handle for further functionalization, allowing for the synthesis of a library of related ligands with varying electronic and steric properties. Potential applications for such catalysts could include oxidative coupling reactions and C-H functionalization. nih.govresearchgate.netrsc.org
Table 2: Potential Catalytic Applications of this compound
| Catalysis Type | Proposed Role of the Compound | Potential Reactions |
| Organocatalysis | Hydrogen bond donor catalyst. | Aldol reactions, Michael additions, enantioselective protonation. |
| Metal-Ligand Catalysis | Sterically demanding ligand for transition metals. | Cross-coupling reactions, polymerization, selective oxidation. |
| Antioxidant in Catalysis | Stabilizer to prevent catalyst deactivation by oxidation. | Aerobic oxidation reactions, radical polymerizations. |
Advanced Characterization Beyond Traditional Spectroscopic Techniques
While traditional spectroscopic methods like NMR and IR are essential for routine characterization, a deeper understanding of the structure-property relationships of this compound requires more advanced analytical techniques.
X-ray crystallography can provide definitive information about the solid-state structure of the molecule, including bond lengths, bond angles, and intermolecular interactions. nih.govwordpress.comyoutube.com This is particularly important for understanding how the bulky methyl groups and the bromine atom influence the crystal packing and for designing materials with specific solid-state properties. For instance, understanding the halogen bonding capabilities of the bromine atom could be crucial for crystal engineering applications. acs.org
Advanced mass spectrometry techniques , such as tandem mass spectrometry (GC-MS/MS), can provide detailed information about the fragmentation patterns of the molecule, which is valuable for its identification in complex matrices and for mechanistic studies of its reactions. mdpi.comchromatographyonline.comasianpubs.org For halogenated compounds, techniques like negative chemical ionization (NCI) can offer enhanced sensitivity and selectivity. uliege.be
Computational chemistry , particularly Density Functional Theory (DFT), is a powerful tool for complementing experimental data. nih.govresearchgate.net DFT calculations can be used to predict molecular geometries, electronic properties (such as the distribution of electron density and the nature of the frontier molecular orbitals), and spectroscopic parameters. nih.gov Such computational studies can provide insights into the reactivity of this compound and guide the design of new experiments. For example, DFT could be used to model its interaction with other molecules, predicting its potential as a catalyst or as a building block for new materials. researchgate.net
Table 3: Advanced Characterization Techniques and Their Potential Insights
| Technique | Information Gained | Potential Application |
| X-Ray Crystallography | Solid-state structure, intermolecular interactions (e.g., halogen bonding). | Crystal engineering, understanding solid-state reactivity. |
| Tandem Mass Spectrometry (GC-MS/MS) | Fragmentation patterns, trace analysis. | Metabolite identification, environmental monitoring. |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, predicted spectra. | Rational catalyst design, understanding reaction mechanisms. |
Interdisciplinary Research with Emerging Technologies and Niche Applications
The unique properties of this compound open up possibilities for its use in a variety of interdisciplinary fields and niche applications.
In polymer science , hindered phenols are widely used as antioxidants and stabilizers to prevent the degradation of polymers. vinatiorganics.comphantomplastics.com The combination of a hindered phenolic structure with a bromine atom in this compound could lead to multifunctional additives for polymers, providing both antioxidant and flame-retardant properties. Research in this area would involve incorporating the compound into various polymer matrices and evaluating its effect on their thermal stability, flammability, and long-term durability.
In materials science , the ability of the bromine atom to participate in halogen bonding could be exploited for the design of self-assembling materials and liquid crystals. The tailored synthesis of derivatives of this compound could lead to new materials with interesting optical or electronic properties.
The potential biological activity of brominated phenols is another area of interest. While this article does not focus on therapeutic applications, research into its properties as a potential agrochemical or biocide could be a viable avenue, building on the known activities of other brominated phenolic compounds. researchgate.net
Table 4: Interdisciplinary Research Opportunities
| Field | Potential Application | Research Focus |
| Polymer Chemistry | Multifunctional polymer additive. | Synthesis of polymer composites and evaluation of their antioxidant and flame-retardant properties. |
| Materials Science | Building block for functional materials. | Design and synthesis of liquid crystals, organic conductors, and self-assembling systems based on halogen bonding. |
| Agrochemistry | Development of new crop protection agents. | Investigation of the herbicidal or fungicidal activity of the compound and its derivatives. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2,3,5,6-tetramethylphenol, and how do reaction conditions influence yield?
- Methodology : Adapt protocols for brominated phenols, such as electrophilic aromatic substitution or metal-catalyzed coupling. For instance, bromination of 2,3,5,6-tetramethylphenol using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in non-polar solvents (e.g., CCl₄) minimizes side reactions. Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .
- Key Challenges : Competing bromination at other positions due to steric hindrance from methyl groups. Monitor regioselectivity using NMR (¹H/¹³C) and GC-MS to confirm product identity.
Q. How can the steric and electronic effects of methyl and bromo substituents be characterized in this compound?
- Methodology : Use computational tools (DFT calculations) to map electron density and steric maps. Experimentally, compare Hammett σ values (via reaction kinetics) with analogs like 2,3,5,6-tetramethylphenol or 4-bromo-2,3,5,6-tetrafluorophenol. X-ray crystallography resolves spatial arrangements .
- Data Interpretation : Methyl groups increase steric bulk but may electronically activate the phenolic -OH via hyperconjugation, while bromo exerts an electron-withdrawing effect.
Advanced Research Questions
Q. How does the substitution pattern (4-Bromo + 4 methyl groups) influence radical-trapping antioxidant (RTA) activity compared to other methylated phenols?
- Experimental Design : Measure rate constants () for peroxyl radical scavenging via inhibited autoxidation of styrene or linoleic acid. Compare with analogs like 4-methoxy-2,3,5,6-tetramethylphenol .
- Contradiction Analysis : Evidence suggests meta-methyl groups in phenolic RTAs can paradoxically reduce activity despite electron-donating effects. Test if the bromo substituent mitigates this by stabilizing radical intermediates .
Q. What strategies resolve discrepancies in reported reaction kinetics for brominated/methylated phenols in cross-coupling reactions?
- Methodology : Use Suzuki-Miyaura coupling with this compound and arylboronic acids. Optimize catalyst (Pd(PPh₃)₄ vs. Pd(dba)₂), base (K₂CO₃ vs. CsF), and solvent (toluene vs. DMF). Track kinetics via in situ FT-IR or HPLC .
- Data Interpretation : Steric hindrance from methyl groups may slow transmetallation, while bromo’s electronegativity affects oxidative addition. Compare with 4-bromo-2,3,5,6-tetrafluorophenylboronic acid reactivity .
Q. How can isotopic labeling (e.g., ¹³C or ²H) be applied to study metabolic or environmental degradation pathways of this compound?
- Methodology : Synthesize deuterated analogs (e.g., this compound-d₄) via H/D exchange under acidic conditions. Use LC-MS/MS to trace degradation products in model systems (e.g., liver microsomes or soil microbiota) .
- Advanced Analysis : Fragment ion patterns in HRMS distinguish between abiotic (hydrolysis) and biotic (oxidative demethylation) pathways.
Safety & Handling
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Protocols : Use PPE (N95 masks, gloves) due to potential respiratory and dermal toxicity. Store in airtight containers at 0–6°C to prevent degradation. Avoid exposure to oxidizers (risk of exothermic decomposition) .
- Emergency Measures : In case of inhalation, administer oxygen; for skin contact, wash with soap and water. Consult SDS for first-aid specifics.
Analytical Techniques
Q. Which advanced spectroscopic methods are most effective for characterizing trace impurities in this compound?
- Methodology : Combine ¹⁹F NMR (if fluorinated analogs are present) with high-resolution mass spectrometry (HRMS) for impurity profiling. For methyl group dynamics, use VT (variable-temperature) ¹H NMR .
- Case Study : Detect residual solvents (e.g., CCl₄) via GC headspace analysis, ensuring compliance with ICH Q3C guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
